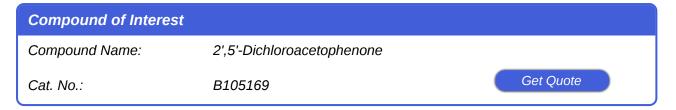


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# An In-depth Technical Guide on the Thermochemical Properties of Dichloroacetophenone Isomers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of various dichloroacetophenone isomers. The data presented is crucial for understanding the energetic landscapes of these compounds, which is of significant interest in fields such as chemical synthesis, reaction design, and drug development, where stability and energy release are critical parameters. This document summarizes experimentally determined and computationally calculated thermochemical data, details the experimental and computational methodologies employed in these studies, and provides a logical workflow for the determination of these properties.

## **Quantitative Thermochemical Data**

The following tables summarize the key thermochemical properties for several dichloroacetophenone isomers. These values have been compiled from experimental studies and computational chemistry analyses.

Table 1: Molar Enthalpies of Formation (ΔfH°m) of Dichloroacetophenone Isomers at 298.15 K



Isomer	Physical State	ΔfH°m (kJ·mol-1)	Method
2',4'- Dichloroacetophenone	Crystalline	-218.3 ± 2.8	Rotating-Bomb Combustion Calorimetry
2',4'- Dichloroacetophenone	Gaseous	-126.8 ± 3.4	Combination of Calorimetry and Knudsen Effusion
2',5'- Dichloroacetophenone	Liquid	-210.5 ± 2.5	Rotating-Bomb Combustion Calorimetry
2',5'- Dichloroacetophenone	Gaseous	-123.6 ± 2.9	Combination of Calorimetry and Calvet Microcalorimetry
2',3'- Dichloroacetophenone	Gaseous	-135.2	G3MP2B3 (Computational)
2',6'- Dichloroacetophenone	Gaseous	-138.92	Joback Method (Computational)[1]
3',4'- Dichloroacetophenone	Gaseous	-145.7	G3MP2B3 (Computational)
3',5'- Dichloroacetophenone	Gaseous	-150.1	G3MP2B3 (Computational)
2,2- Dichloroacetophenone	-	Data not available	-

Table 2: Molar Enthalpies of Sublimation/Vaporization ( $\Delta gcr/IH^{\circ}m$ ) of Dichloroacetophenone Isomers at 298.15 K



Isomer	Process	Δgcr/lH°m (kJ·mol- 1)	Method
2',4'- Dichloroacetophenone	Sublimation	91.5 ± 1.9	Knudsen Effusion Technique
2',5'- Dichloroacetophenone	Vaporization	86.9 ± 1.5	Calvet Microcalorimetry

## **Experimental Protocols**

The experimental determination of the thermochemical properties of dichloroacetophenone isomers relies on precise calorimetric and effusion techniques. The following sections detail the methodologies cited in the acquisition of the data presented above.

### **Rotating-Bomb Combustion Calorimetry**

This technique is employed to determine the standard molar enthalpy of formation of solid and liquid chloro-organic compounds.

#### Methodology:

- Sample Preparation: A pellet of the dichloroacetophenone isomer (typically 0.4 g to 0.8 g) is accurately weighed into a silica crucible. A cotton thread fuse is used for ignition.
- Bomb Setup: The crucible is placed in a rotating bomb calorimeter. A solution of arsenic trioxide (As<sub>2</sub>O<sub>3</sub>) in sodium hydroxide is added to the bomb to ensure the reduction of all chlorine produced during combustion to chloride ions. The bomb is then sealed and flushed with oxygen before being filled with pure oxygen to a pressure of 3.04 MPa.
- Calorimeter Assembly: The bomb is placed in a calorimeter vessel containing a known mass
  of distilled water. The entire assembly is housed in an isothermal jacket.
- Combustion and Measurement: The sample is ignited, and the temperature change of the
  water is monitored with a precision thermometer. The bomb is rotated to ensure a complete
  and uniform reaction.



 Analysis: The energy equivalent of the calorimeter is determined by combusting a certified standard, such as benzoic acid. The standard massic energy of combustion of the dichloroacetophenone isomer is then calculated from the corrected temperature rise. The standard molar enthalpy of formation is subsequently derived from the standard molar enthalpy of combustion.

### **Knudsen Effusion Technique**

The Knudsen effusion technique is utilized to measure the vapor pressures of solids as a function of temperature, from which the standard molar enthalpy of sublimation can be derived.

#### Methodology:

- Apparatus: A Knudsen effusion apparatus combined with a mass spectrometer (KEMS) is used.[2][3][4][5][6][7] The sample is placed in a Knudsen cell, which is a small, thermostated container with a small orifice.
- Measurement: The cell is heated to a specific temperature, and the rate of mass loss of the sample due to effusion through the orifice is measured by the mass spectrometer. This is repeated at various temperatures.
- Data Analysis: The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen equation. The standard molar enthalpy of sublimation is then determined from the slope of the Clausius-Clapeyron plot (ln(p) vs. 1/T).

### **Calvet Microcalorimetry**

This technique is employed to measure the enthalpy of vaporization of liquid samples.

#### Methodology:

- Sample Introduction: A small amount of the liquid dichloroacetophenone isomer is introduced into a Calvet microcalorimeter.
- Vaporization: The sample is vaporized isothermally at a controlled temperature.
- Heat Flow Measurement: The heat flow associated with the vaporization process is measured by the microcalorimeter.



• Enthalpy Calculation: The molar enthalpy of vaporization is calculated from the measured heat flow and the amount of sample vaporized.

### **Computational Methodology**

In addition to experimental methods, computational chemistry provides a powerful tool for estimating the thermochemical properties of molecules.

### G3MP2B3 Composite Method

The G3MP2B3 (Gaussian-3 theory using MP2 and B3LYP) is a high-accuracy composite method used to calculate the gas-phase enthalpies of formation.[8][9][10][11][12]

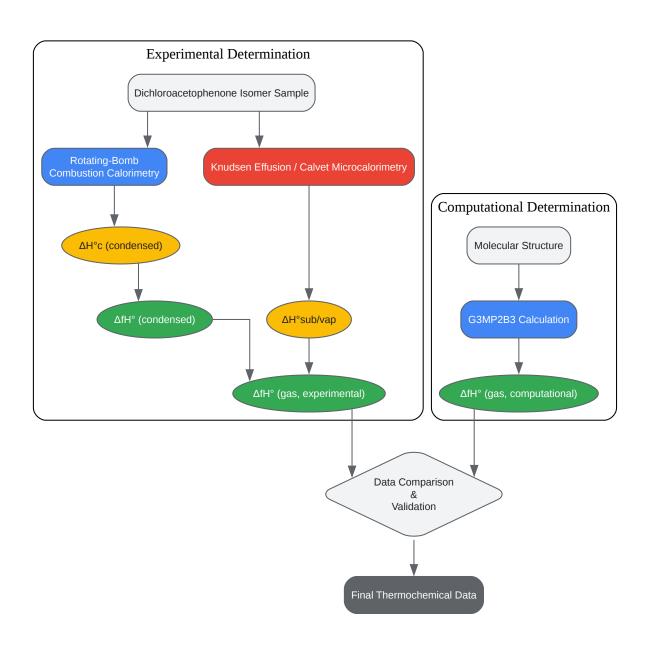
#### Protocol:

- Geometry Optimization and Vibrational Frequencies: The molecular geometry of the dichloroacetophenone isomer is optimized, and vibrational frequencies are calculated at the B3LYP/6-31G(d) level of theory.
- Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets (e.g., QCISD(T)/6-31G(d), MP2/G3MP2large).[8]
- Energy Correction: The final G3MP2B3 energy is obtained by combining the energies from the different levels of theory and applying a higher-level correction (HLC) to account for remaining deficiencies.[8]
- Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated from the G3MP2B3 energy using atomization or isodesmic reaction schemes.

### **Visualized Workflow**

The following diagram illustrates the logical workflow for the comprehensive determination of the thermochemical properties of dichloroacetophenone isomers, integrating both experimental and computational approaches.





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Caption: Workflow for determining thermochemical properties.



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